molecular formula C15H19N3O2S B2865388 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one CAS No. 1171542-80-5

4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Cat. No. B2865388
CAS RN: 1171542-80-5
M. Wt: 305.4
InChI Key: QESMKVGGPIOKNK-UHFFFAOYSA-N
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Description

4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one, also known as PTEP, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyrrolidin-2-one compounds and has a molecular formula of C17H21N3O2S. In

Scientific Research Applications

Anticancer Applications

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. These compounds, due to the presence of the 1,3,4-oxadiazole moiety and tetrahydropyridine ring, were investigated for their potential as anti-cancer agents, with moderate cytotoxicity observed in MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Furthermore, 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as a new series of apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines (Zhang et al., 2005).

Antimicrobial Applications

The synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, highlighting the potential of 1,2,4-oxadiazole derivatives in developing antimicrobial agents (Bayrak et al., 2009). Additionally, new approaches for the synthesis of thiazoles and their fused derivatives with 1,2,4-oxadiazole moieties have been explored for antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

Synthetic Methodologies

Research has been conducted on developing new synthetic routes to 1,3,4-oxadiazoles, highlighting the versatility of this moiety in synthetic organic chemistry (Elnagdi et al., 1988). These methodologies pave the way for the creation of novel compounds with potential applications in various fields of medicinal chemistry.

Electronic and Optical Materials

The synthesis of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene has been explored for their potential use in luminescent and charge transport materials for OLED devices, showcasing the applicability of 1,2,4-oxadiazole derivatives beyond pharmaceuticals (Sun & Jin, 2017).

properties

IUPAC Name

4-(3-propyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-4-13-16-15(20-17-13)11-9-14(19)18(10-11)7-6-12-5-3-8-21-12/h3,5,8,11H,2,4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMKVGGPIOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

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